Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate is a chemical compound with the molecular formula C22H44O3Si It is a derivative of octadecenoic acid, where a trimethylsilyl group is attached to the oxygen atom at the 15th position, and a methyl ester group is present at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate typically involves the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The trimethylsilyl group is introduced through a silylation reaction, where a silylating agent such as trimethylsilyl chloride is used in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and silylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadecenoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Nucleophiles like halides or alkoxides for replacing the trimethylsilyl group.
Major Products
- Various substituted derivatives from nucleophilic substitution reactions .
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Scientific Research Applications
Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing silyl protecting groups.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of lipid-related disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate involves its interaction with molecular targets such as enzymes involved in lipid metabolism. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: A fatty acid methyl ester resulting from the formal condensation of the carboxy group of oleic acid with methanol.
Methyl 9-octadecenoate: Another derivative of octadecenoic acid with a methyl ester group at the 9th position.
Uniqueness
Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry for protecting specific functional groups during multi-step synthesis .
Properties
CAS No. |
141522-72-7 |
---|---|
Molecular Formula |
C22H44O3Si |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
methyl 15-trimethylsilyloxyoctadec-9-enoate |
InChI |
InChI=1S/C22H44O3Si/c1-6-18-21(25-26(3,4)5)19-16-14-12-10-8-7-9-11-13-15-17-20-22(23)24-2/h8,10,21H,6-7,9,11-20H2,1-5H3 |
InChI Key |
UVFZFVRZDMRNNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCC=CCCCCCCCC(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.